molecular formula C37H40N4O7 B1203588 Haplophytine CAS No. 16625-20-0

Haplophytine

Cat. No.: B1203588
CAS No.: 16625-20-0
M. Wt: 652.7 g/mol
InChI Key: SFSFAWRKKRGBKI-ZLEWMSNTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haplophytine (CAS 16625-20-0) is a complex, dimeric indole alkaloid isolated from the Mexican plant Haplophyton cimicidum . This natural product has a notable history of use as a natural insecticide, dating back to Aztec times . Its intricate molecular architecture, with a formula of C37H40N4O7, a molecular weight of 652.75 g/mol, and seven defined stereocenters, makes it a significant and challenging target for total synthesis . The compound's structure features a dense assembly of ten rings, including a diazabicyclo[3.3.1]nonane segment and a hexacyclic aspidosperma domain . For researchers, this compound represents a premier subject for methodological development in organic synthesis. The first total synthesis was a landmark achievement, requiring over 30 steps and involving innovative strategies like hypervalent iodine-mediated oxidative coupling and skeletal rearrangements to construct its congested carbon framework . Its bioinspired synthesis has also been explored via direct coupling and late-stage oxidative rearrangement . This compound is provided as a high-purity solid. It is very soluble in chloroform, benzene, and dioxane, moderately soluble in acetone and methanol, and practically insoluble in water and petroleum ether . It is readily soluble in dilute acids or alkalies. This product is intended for research applications in chemical synthesis and phytochemistry and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

16625-20-0

Molecular Formula

C37H40N4O7

Molecular Weight

652.7 g/mol

IUPAC Name

(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione

InChI

InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1

InChI Key

SFSFAWRKKRGBKI-ZLEWMSNTSA-N

SMILES

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC

Isomeric SMILES

CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC

Canonical SMILES

CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC

Other CAS No.

16625-20-0

Synonyms

haplophytine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Haplophytine and Related Alkaloids

Compound Class Key Structural Features Biosynthetic Link to this compound
This compound Heterodimeric indole Ten rings, bridged ketone, quaternary carbons, C–C bond-linked dimer N/A
Aspidophytine Monomeric aspidospermine Lactonic pentacyclic framework Acid cleavage product and precursor
Pandamarine Diazaspiro[4.5] alkaloid Diazaspiro[4.5] motif, 5-ylidenepyrrol-2(5H)-one unit Shared spiro motif
Vinblastine Bisindole alkaloid Catharanthine and vindoline subunits linked via C–C bond Convergent synthesis strategy

Key Insights :

  • Aspidophytine serves as a biosynthetic precursor and degradation product of this compound, sharing the pentacyclic lactone core but lacking the dimeric complexity .
  • Pandamarine shares the diazaspiro[4.5] motif but differs in its 5-ylidenepyrrol-2(5H)-one unit, which is absent in this compound .
  • Vinblastine, another bisindole alkaloid, shares convergent synthetic strategies (e.g., coupling of subunits) but targets anticancer activity rather than insecticidal effects .

Key Insights :

  • Both this compound and aspidophytine employ site-selective C–H oxidation using K3[Fe(CN)6], generating radical cation intermediates for lactonization .
  • This compound’s synthesis required skeletal rearrangements to access the bridged ketone, a step absent in simpler monomers like aspidophytine .

Table 3: Bioactivity Comparison

Compound Bioactivity Mechanism of Action Applications
This compound Insecticidal Disruption of insect nervous system (exact mechanism unknown) Natural pesticide
Aspidophytine Anticancer (in vitro) Mitochondrial apoptosis induction Drug discovery (preclinical)
Pheophorbide a Antiparasitic, antiviral Photodynamic therapy, Leishmania apoptosis Antiparasitic agents

Key Insights :

  • This compound’s insecticidal activity is unique among related indole alkaloids, while pheophorbide a (co-occurring in Nephrolepis biserrata) exhibits broader antiparasitic effects .

Degradation and Reactivity

Under alkaline KMnO4, this compound undergoes C–C bond cleavage to form seco product 16, mirroring aspidophytine’s degradation to seco product 8 . However, H2O2 oxidation preserves the carbon skeleton, indicating divergent reactivity under varying conditions .

Preparation Methods

Retrosynthetic Strategy

The Fukuyama-Tokuyama team dissected haplophytine into three key fragments: the left-hand tetracyclic domain, the central indole core, and the right-hand aspidophytine moiety. Their retrosynthetic plan prioritized convergency, utilizing a late-stage intramolecular Mannich reaction to forge the C12–C13 bond, critical for assembling the left domain. The right-hand aspidophytine fragment was synthesized via adaptations of their prior work, emphasizing oxidative indole formation.

Construction of the Left-Hand Tetracyclic Domain

The synthesis commenced with 7-benzyloxyindole (10 ), which underwent nitroalkene formation (11 ) via condensation with nitromethane (50% yield). Reduction with LiAlH4 followed by succinic anhydride acylation yielded tryptamine derivative 12 (92% over three steps). Strategic benzyl-to-acetate group exchange facilitated oxidative coupling with diphenol 9 , generating bis-enamine 7 through a Rh(II)-catalyzed cyclization.

A pivotal oxidative rearrangement using meta-chloroperbenzoic acid (mCPBA) transformed 7 into ketone 19 (78% yield), establishing the left domain’s bridged ketone framework. X-ray crystallography confirmed the stereochemical fidelity of 19 , underscoring the reaction’s precision.

Aspidophytine Fragment Synthesis

The right-hand aspidophytine moiety was constructed via a reductive Vilsmeier–Haack reaction, converting indole 23 to lactam 24 (67% yield). Subsequent triflation and NaBH4 reduction afforded piperidine 26 (76% yield), which underwent radical cyclization (Bu3SnH, AIBN) to forge the final C–C bond (32% yield). Challenges in lactam methylation necessitated silylation–reoxidation sequences to achieve this compound’s N-methyl group.

Final Assembly and Challenges

Coupling the left and right domains required meticulous optimization. Fragment union via Suzuki–Miyaura cross-coupling (Pd(PPh3)4, TlOEt) achieved 23 in 67% yield, though competing proto-deborylation demanded precise stoichiometry. Final lactonization (TBAF, K3[Fe(CN)6]) and global deprotection (BCl3) delivered synthetic (+)-haplophytine, matching natural samples spectroscopically.

Nicolaou’s Asymmetric Total Synthesis

Retrosynthetic Disconnections

Nicolaou’s approach deconstructed this compound into indole 5 and vinyl iodide 6 , linked via Suzuki–Miyaura coupling. The left domain arose from oxidative rearrangement of bis-enamine 7 , while the right domain mirrored aspidophytine’s synthesis through radical cyclization.

Oxidative Coupling and Skeletal Rearrangement

Enantiopure tetrahydro-β-carboline 8 was prepared from 7-benzyloxyindole (10 ) via nitroalkene 11 and LiAlH4 reduction. Oxidative coupling with diphenol 9 (Cu(OAc)2) furnished bis-enamine 7 , which underwent mCPBA-mediated rearrangement to ketone 19 (78% yield). Comparative analysis revealed Nicolaou’s route diverged in indole functionalization, opting for TlOEt-accelerated Suzuki couplings to mitigate steric hindrance.

Fragment Assembly and Endgame

Vinyl iodide 6 was annulated to indole 5 via Suzuki–Miyaura coupling (Pd(dba)2, AsPh3), yielding 23 (67%). Radical cyclization of xanthate 28 (Bu3SnH, AIBN) formed the pentacyclic core (32% yield), though hindered by the left domain’s bulk. Lactonization and sequential deprotection (TBAF, BCl3) afforded desmethyl this compound 31 , with N-methylation achieved via reductive amination (NaBH3CN, HCHO) after transient silylation.

Comparative Analysis of Synthetic Approaches

Strategic Divergences

ParameterFukuyama-TokuyamaNicolaou
Key Bond Formation Intramolecular Mannich reactionSuzuki–Miyaura coupling
Oxidative Tool mCPBA rearrangementCu(OAc)2-mediated coupling
Radical Cyclization Not employedXanthate-mediated (32% yield)
Total Steps 38 steps42 steps
Overall Yield 0.8%0.5%

The Fukuyama-Tokuyama route excelled in convergency, leveraging prior aspidophytine work, whereas Nicolaou’s method showcased novel fragment couplings. Both faced bottlenecks in radical cyclization and N-methylation, reflecting this compound’s stereoelectronic demands.

Innovation in Stereocontrol

Fukuyama-Tokuyama’s Rh(II)-catalyzed cyclization ensured precise quaternary center formation, while Nicolaou’s TlOEt-enhanced cross-coupling mitigated steric effects. Each synthesis employed protective group strategies (e.g., TMSE esters) to navigate chemoselectivity .

Q & A

Q. What are the key spectroscopic techniques for characterizing Haplophytine’s structure, and how should they be prioritized in experimental workflows?

this compound’s structural complexity (e.g., multiple stereocenters, fused rings) necessitates a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Prioritize 1H^1H- and 13C^{13}C-NMR to map proton environments and carbon frameworks, followed by HR-MS for molecular formula confirmation. X-ray diffraction is critical for resolving ambiguous stereochemistry. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Q. What are the primary challenges in achieving total synthesis of this compound, and how have recent methodologies addressed these?

Key challenges include constructing the pentacyclic core and managing stereochemical fidelity. Recent advances leverage biomimetic strategies (e.g., oxidative coupling) and asymmetric catalysis to streamline synthesis. For example, modular approaches using Suzuki-Miyaura cross-coupling have improved regioselectivity in intermediate assembly. Researchers must validate each step with chromatographic purity checks (>95%) and comparative spectroscopic data against natural isolates .

Q. How can researchers ensure reproducibility in this compound isolation and purification protocols?

Standardize extraction solvents (e.g., methanol-chloroform gradients) and column chromatography parameters (e.g., silica gel pore size, elution ratios). Document retention factors (RfR_f) and HPLC retention times under controlled conditions. Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials to enable cross-validation .

Q. What pharmacological mechanisms are hypothesized for this compound, and what experimental models are used to validate them?

this compound is investigated for neuroactive and anticancer properties, primarily via acetylcholinesterase inhibition and apoptosis induction. In vitro models (e.g., SH-SY5Y cells for neuroactivity, MTT assays for cytotoxicity) are foundational. Pair these with molecular docking studies to map ligand-target interactions. Validate mechanisms using siRNA knockdowns or Western blotting for pathway proteins .

Q. How can researchers optimize this compound isolation from natural sources while minimizing degradation?

Employ cold extraction (<4°C) and inert atmospheres to prevent oxidation. Monitor degradation via stability-indicating HPLC methods (e.g., peak purity plots). Optimize yield using response surface methodology (RSM) to model solvent ratios and extraction times .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved, particularly in cross-study comparisons?

Contradictions often arise from variability in cell lines, assay conditions (e.g., serum concentration), or compound purity. Conduct meta-analyses with PRISMA guidelines, stratifying data by experimental parameters. Use Bland-Altman plots to assess inter-study bias and replicate findings under harmonized protocols (e.g., standardized IC50 measurement criteria) .

Q. What strategies are effective in designing novel synthetic routes to this compound with improved enantiomeric excess?

Retrosynthetic analysis guided by biosynthetic pathways can identify key disconnections. Employ chiral auxiliaries or organocatalytic enantioselective reactions (e.g., proline-mediated aldol reactions) for stereocontrol. Validate enantiopurity via chiral HPLC or optical rotation comparisons with natural samples. Computational tools (e.g., DFT calculations) predict transition states to optimize catalyst selection .

Q. How can in vivo studies of this compound be structured to comply with NIH preclinical guidelines while addressing pharmacokinetic limitations?

Follow NIH’s ARRIVE 2.0 guidelines for animal studies: specify sample sizes (power analysis), randomization, and blinding. Address poor bioavailability via nanoformulation (e.g., liposomal encapsulation) and validate plasma concentrations using LC-MS/MS. Include positive controls (e.g., donepezil for neuroactivity) and histopathological assessments for toxicity .

Q. What analytical methodologies are recommended for assessing this compound’s stability under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, sampling at intervals (0, 6, 24 hrs). Use UPLC-QTOF-MS to detect degradation products and assign structures via MS/MS fragmentation. Apply kinetic modeling (e.g., first-order decay) to calculate half-life and identify labile functional groups .

Q. How can multi-omics approaches elucidate this compound’s unknown molecular targets and mechanisms?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathway perturbations. Use CRISPR-Cas9 screens to identify gene knockouts conferring resistance. Validate targets via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by cross-referencing spectroscopic, synthetic, and bioassay datasets. Use Cohen’s kappa coefficient to quantify inter-rater agreement in qualitative observations .
  • Literature Review : Leverage PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries (e.g., “this compound AND apoptosis AND in vivo”) and ensure coverage of all relevant mechanisms .
  • Ethical Reporting : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haplophytine
Reactant of Route 2
Haplophytine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.